molecular formula C18H21NO2 B2644933 N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide CAS No. 1351635-25-0

N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide

Cat. No.: B2644933
CAS No.: 1351635-25-0
M. Wt: 283.371
InChI Key: UUKDLJRUXWFYKY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide: is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with 2-hydroxy-2-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-phenylpropyl)cinnamamide
  • N-(2-hydroxy-2-phenylpropyl)-N,1-dimethylpyrrole-2-carboxamide

Uniqueness

N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and amide functional groups allows for diverse chemical modifications and interactions.

Biological Activity

N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and analgesic properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group and an amide functional group, which contribute to its chemical reactivity and biological interactions. The presence of aromatic rings allows for π-π interactions, while the hydroxyl group can form hydrogen bonds with biological molecules, enhancing its potential as a biochemical probe or inhibitor .

The compound's mechanism of action primarily involves:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target biomolecules, influencing enzyme activity or receptor binding.
  • Aromatic Interactions : The aromatic rings can engage in π-π stacking interactions with other aromatic residues in proteins, potentially modulating their function.

These interactions suggest that this compound may act as an inhibitor for specific enzymes or receptors involved in inflammatory pathways .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical mediators in the inflammatory response. This effect may be mediated through the inhibition of specific signaling pathways involved in inflammation .

Analgesic Properties

In animal models, this compound has demonstrated analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Its ability to modulate pain pathways suggests potential applications in pain management therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(2-hydroxy-2-phenylpropyl)cinnamamideContains a cinnamamide moietyAnti-inflammatory
N-(2-hydroxy-2-phenylpropyl)-N,N-dimethylpyrrole-2-carboxamidePyrrole ring substitutionPotential anticancer activity

These comparisons highlight how variations in structural features can influence biological activity. For instance, the presence of different functional groups can alter the binding affinity to targets and the resulting pharmacological effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that this compound inhibited lipopolysaccharide-induced inflammation in macrophages by downregulating NF-kB signaling pathways. This suggests its potential as a therapeutic agent for inflammatory diseases .
  • Animal Models : In rodent models of arthritis, administration of this compound resulted in reduced swelling and pain scores compared to control groups treated with saline .
  • Mechanistic Insights : Further investigations revealed that the compound's analgesic effects may be linked to its ability to inhibit cyclooxygenase enzymes (COX), similar to traditional NSAIDs .

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-9-10-14(2)16(11-13)17(20)19-12-18(3,21)15-7-5-4-6-8-15/h4-11,21H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKDLJRUXWFYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC(C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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